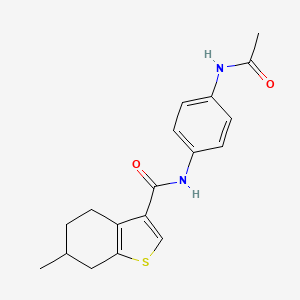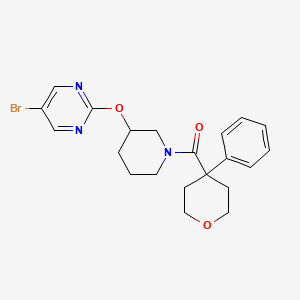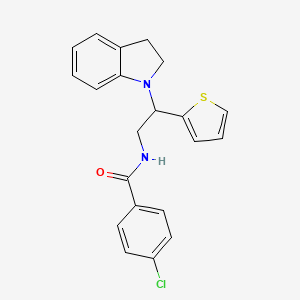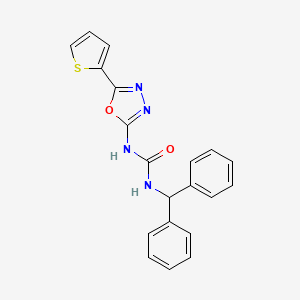
N-(4-acetamidophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including an acetamidophenyl group and a benzothiophene group. The presence of these groups suggests that this compound may have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the benzothiophene and acetamidophenyl moieties. These could potentially be synthesized separately and then combined through a coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiophene and acetamidophenyl groups would likely have a significant impact on the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The benzothiophene and acetamidophenyl groups could potentially undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the benzothiophene and acetamidophenyl groups could potentially affect these properties .科学的研究の応用
Synthesis and Characterization
Synthesis Pathways : The compound has been involved in complex synthesis pathways, such as the creation of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides. This synthesis involved various steps including condensation and hydrolysis reactions, highlighting the compound's utility in complex organic syntheses (Talupur, Satheesh, & Chandrasekhar, 2021).
Biological Activities and Docking Studies : The derivatives of thiophene-3-carboxamide, which include the N-(4-acetamidophenyl) variant, have shown antibacterial and antifungal activities. Their molecular structures, involving intramolecular hydrogen bonds, contribute to these activities. Docking studies also provide insights into their potential biological interactions (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).
Antimicrobial Properties
- Antimicrobial Agent Synthesis : N-(4-acetamidophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives have been synthesized and evaluated for their antimicrobial activities against various pathogens, highlighting their potential in developing new antimicrobial agents (Incerti et al., 2017).
Pharmaceutical Research
Cytostatic Effect and Pharmacological Properties : Studies on azomethine derivatives of this compound have primarily described their cytostatic effect. These data suggest potential for further study and molecular design in pharmaceutical research, particularly in developing drugs with specific pharmacological properties (Chiriapkin, Kodonidi, & Larsky, 2021).
Pharmacological Activity Prediction : The prediction of biological activity of azomethine derivatives of this compound suggests potential for exhibiting cytostatic, antitubercular, and anti-inflammatory activities, which is crucial for identifying leading compounds in drug development (Chiriapkin, Kodonidi, & Larsky, 2021).
作用機序
Target of Action
It is structurally similar to acetaminophen , which primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in pain and inflammation responses in the body .
Mode of Action
Given its structural similarity to acetaminophen, it may also act by inhibiting the cox enzymes, thereby reducing the production of prostaglandins and alleviating pain and inflammation .
Biochemical Pathways
The compound likely affects the prostaglandin synthesis pathway by inhibiting the COX enzymes . This inhibition can reduce the production of prostaglandins, which are key mediators of pain and inflammation. The downstream effects of this inhibition can include reduced pain and inflammation.
Pharmacokinetics
Given its structural similarity to acetaminophen, it may have similar adme properties .
Result of Action
The molecular and cellular effects of this compound’s action are likely to include a reduction in the production of prostaglandins due to the inhibition of COX enzymes . This can result in alleviation of pain and inflammation.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4-acetamidophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-11-3-8-15-16(10-23-17(15)9-11)18(22)20-14-6-4-13(5-7-14)19-12(2)21/h4-7,10-11H,3,8-9H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTHONGBVOXMJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC=C2C(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-methyl-1H-imidazol-1-yl)benzyl]thiophene-3-carboxamide](/img/structure/B2361041.png)
![2,5-Dichloro-4-[[(1S)-2,2-dimethylcyclopropyl]methoxy]pyridine](/img/structure/B2361042.png)

![N-[(5-Methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2361044.png)
![4-[[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]methyl]-1-methylpyridin-2-one](/img/structure/B2361045.png)


![N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B2361052.png)
![[1-Oxo-2-({[3-(trifluoromethyl)benzoyl]oxy}methyl)-1,2,3,4-tetrahydro-2-naphthalenyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2361054.png)

![2-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2361057.png)
![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride](/img/no-structure.png)
![2-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2361059.png)
![4-({[(2-Chlorophenyl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2361062.png)